molecular formula C23H17ClN4O B2931343 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 899357-82-5

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Numéro de catalogue B2931343
Numéro CAS: 899357-82-5
Poids moléculaire: 400.87
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been identified as potential inhibitors of PCAF, a protein that has emerged as a potential therapeutic target for the treatment of cancer .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . An efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by maintaining essential structural fragments for effective binding with the binding site of PCAF . The structure of similar compounds was confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include the bioisosteric modification of the triazolophthalazine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.7±0.1 g/cm3, a molar refractivity of 73.3±0.5 cm3, and a polar surface area of 82 Å2 .

Applications De Recherche Scientifique

Anticancer Activity

This compound has shown promise in the field of oncology. It has been evaluated for its efficacy against various cancer cell lines. For instance, similar triazoloquinazoline derivatives have demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug . This suggests that our compound could be a candidate for further investigation as a potential anticancer agent.

Antidiabetic Potential

Compounds within this class have been studied for their α-glucosidase inhibition activity, which is a therapeutic target for antidiabetic drugs . This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. The compound’s ability to inhibit α-glucosidase could be harnessed to develop new antidiabetic medications.

Antioxidant Properties

The antioxidant activity of triazoloquinazoline derivatives is another area of interest. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. Some derivatives have shown potent antioxidant activity, indicating that our compound may also possess similar properties .

Bromodomain Inhibition

Bromodomains are involved in reading the epigenetic ‘code’ written on histones and are implicated in various diseases when dysregulated. The compound has been found to bind the bromodomains of BET family members with high affinity, suggesting its use in research related to epigenetics and associated disorders .

Orientations Futures

The future directions for this compound and its derivatives could involve further investigation into their anticancer activity, given their potential as PCAF inhibitors . Further studies could also explore the druggability of new compounds .

Propriétés

IUPAC Name

1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXHXKTZQAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.